OXA-06 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

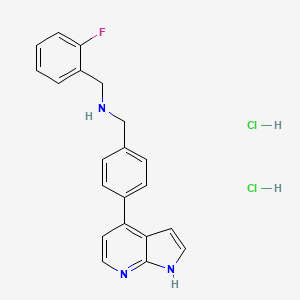

N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBCUSMZOWMVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to OXA-06 Hydrochloride: A Potent ROCK Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXA-06 hydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This small molecule has emerged as a valuable tool in cancer research, particularly in the study of non-small cell lung carcinoma (NSCLC). Its primary utility lies in its ability to inhibit key cellular processes associated with cancer progression, such as anchorage-independent growth and invasion. Mechanistically, OXA-06 exerts its effects by suppressing the phosphorylation of critical downstream effectors of the ROCK signaling pathway, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its application in key in vitro cancer biology assays.

Introduction

The Rho family of small GTPases and their downstream effectors, the ROCK serine/threonine kinases, are pivotal regulators of the actin cytoskeleton. The ROCK signaling pathway is implicated in a multitude of cellular functions, including cell adhesion, motility, and contraction. In the context of oncology, dysregulation of the ROCK pathway is frequently associated with increased tumor cell invasion and metastasis. Consequently, inhibitors of ROCK kinases are of significant interest as potential anti-cancer therapeutics.

This compound has been identified as a highly potent and selective inhibitor of both ROCK1 and ROCK2 isoforms. Its utility as a research tool stems from its ability to dissect the roles of ROCK signaling in cancer cell biology. This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Biochemical and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound OXA-06.

| Property | Value |

| Chemical Formula | C21H20Cl2FN3 |

| Molecular Weight | 404.31 g/mol |

| CAS Number | 1825455-91-1 |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

Mechanism of Action and the ROCK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK1 and ROCK2. The ROCK signaling cascade is typically initiated by the activation of RhoA, a small GTPase. Activated RhoA binds to and activates ROCK, which in turn phosphorylates a number of downstream substrates to regulate actin-myosin contractility and cytoskeletal dynamics.

Two key substrates of ROCK are:

-

Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase. This leads to an increase in the phosphorylation of MLC, promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

-

LIM kinases (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor, cofilin. Inactivated cofilin is unable to sever actin filaments, leading to the stabilization of actin filaments and reduced cytoskeletal dynamics.

By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1 and the subsequent phosphorylation cascade leading to cofilin inactivation. This results in decreased cell contractility and a more dynamic actin cytoskeleton, thereby impairing cell migration and invasion.

Signaling Pathway Diagram

Caption: The ROCK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Kinase Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of ROCK kinases. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range.

| Kinase | IC50 (nM) |

| ROCK1 | 10 |

| ROCK2 | 10 |

Data from in vitro kinase assays.

To assess the selectivity of OXA-06, it was profiled against a panel of 167 different kinases at a concentration of 200 nM. The results demonstrate a high degree of selectivity for ROCK kinases.

| Kinase Family | Number of Kinases Inhibited >50% |

| Total Kinases | 9 / 167 |

| Serine/Threonine Kinases | 7 |

| Tyrosine Kinases | 2 |

Note: The specific identities of the 9 kinases inhibited by >50% are detailed in the supplementary information of Vigil et al., Cancer Research, 2012.

Inhibition of Downstream Signaling in NSCLC Cells

The efficacy of OXA-06 in a cellular context has been demonstrated by its ability to inhibit the phosphorylation of the ROCK substrates, MYPT1 and Cofilin, in non-small cell lung carcinoma (NSCLC) cell lines.

| Cell Line | Treatment | pMYPT1 Levels (relative to total MYPT1) | pCofilin Levels (relative to total Cofilin) |

| H1299 | Vehicle (DMSO) | High | High |

| H1299 | OXA-06 (1 µM) | Significantly Reduced | Significantly Reduced |

| A549 | Vehicle (DMSO) | High | High |

| A549 | OXA-06 (1 µM) | Significantly Reduced | Significantly Reduced |

Data is a qualitative summary from Western blot analysis. For quantitative analysis, densitometry of the respective bands is required.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, adapted from Vigil et al., Cancer Research, 2012.

Western Blot Analysis of pMYPT1 and pCofilin

This protocol describes the detection of phosphorylated MYPT1 and Cofilin in NSCLC cells following treatment with this compound.

Materials:

-

NSCLC cell lines (e.g., H1299, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels. GAPDH should be used as a loading control.

Experimental Workflow: Western Blot Analysis

Caption: A generalized workflow for Western blot analysis of ROCK signaling.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of cellular transformation.

Materials:

-

NSCLC cell lines

-

Complete cell culture medium

-

This compound

-

Agar (B569324) (e.g., Noble agar)

-

6-well plates

-

Microscope

Procedure:

-

Prepare Agar Layers:

-

Bottom Layer: Prepare a 0.6% agar solution in complete medium and add 2 ml to each well of a 6-well plate. Allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agar solution in complete medium.

-

-

Cell Suspension: Trypsinize and resuspend NSCLC cells in complete medium. Count the cells and adjust the concentration.

-

Seeding: Mix the cell suspension with the 0.3% agar solution to a final concentration of 5,000-10,000 cells/ml. Add 1.5 ml of this cell-agar mixture on top of the solidified bottom agar layer.

-

Treatment: Once the top layer has solidified, add 1 ml of complete medium containing various concentrations of this compound or vehicle to each well.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

Colony Counting: After the incubation period, stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) using a microscope.

Matrigel Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

-

NSCLC cell lines

-

Serum-free and complete cell culture medium

-

This compound

-

Matrigel-coated invasion chambers (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Crystal violet stain

-

Microscope

Procedure:

-

Rehydrate Chambers: Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Prepare Cells: Culture NSCLC cells to sub-confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Seeding: Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle. Seed 5 x 10^4 cells into the upper chamber of the inserts.

-

Chemoattractant: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Remove Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several random fields of view under a microscope.

Conclusion

This compound is a potent and selective ROCK inhibitor that serves as an invaluable tool for investigating the role of the ROCK signaling pathway in cancer biology. Its ability to effectively block anchorage-independent growth and invasion in NSCLC cells highlights its potential for elucidating the mechanisms of cancer metastasis. The detailed protocols provided in this guide will enable researchers to confidently employ this compound in their studies to further unravel the complexities of ROCK signaling in cancer and to explore its therapeutic potential.

OXA-06 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of OXA-06 hydrochloride, a potent ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is the dihydrochloride (B599025) salt of N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine.[1] Its chemical structure is presented below:

Image Caption: Chemical structure of this compound.

A summary of its chemical and physicochemical properties is provided in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride | [1] |

| CAS Number | 1825455-91-1 | [1] |

| Molecular Formula | C₂₁H₂₀Cl₂FN₃ | [1] |

| Molecular Weight | 404.31 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in DMSO to 100 mM | [2] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| SMILES | FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.Cl.Cl | [2] |

| InChI Key | ZRBCUSMZOWMVJS-UHFFFAOYSA-N | [1][2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ROCK1 and ROCK2 kinases with a reported half-maximal inhibitory concentration (IC₅₀) of 10 nM.[2][3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton.

The ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate several substrates that ultimately lead to increased actomyosin (B1167339) contractility and stress fiber formation. A simplified diagram of the ROCK signaling pathway is depicted below.

References

An In-depth Technical Guide to the Synthesis of 1,4-Oxazepan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one (B12820161) hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1] Its seven-membered ring, containing both oxygen and nitrogen heteroatoms, provides a unique scaffold for the development of novel drugs, particularly in neuroscience.[2] This technical guide details two primary synthetic pathways for 1,4-Oxazepan-6-one hydrochloride, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic routes. The presented methodologies are based on established organic chemistry principles and published synthesis protocols for analogous structures.[3]

Introduction

The 1,4-oxazepane (B1358080) ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a range of biological activities.[1][3] The strategic modification of this scaffold is a key aspect of modern drug design, allowing for the fine-tuning of physicochemical properties and biological activity.[3] 1,4-Oxazepan-6-one hydrochloride, with its reactive secondary amine and ketone functionalities, offers multiple avenues for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.[1] This guide focuses on two robust synthetic strategies: one commencing with 2-(2-aminoethoxy)acetic acid and the other with 4-piperidone (B1582916).

Synthesis Pathway 1: From 2-(2-aminoethoxy)acetic acid

This pathway involves the protection of the amino group of 2-(2-aminoethoxy)acetic acid, followed by an intramolecular cyclization to form the 1,4-oxazepan-6-one ring, and subsequent deprotection to yield the hydrochloride salt.[4]

Experimental Protocol

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid [4]

-

Dissolve 2-(2-aminoethoxy)acetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

-

Add sodium bicarbonate (2.5 equivalents) and stir until fully dissolved.

-

At 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture to a pH of 2-3 using 1 M HCl.

-

Extract the product with ethyl acetate (B1210297) (3 times).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected acid.

Step 2: Synthesis of N-Boc-1,4-Oxazepan-6-one [4]

-

Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

-

At 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 equivalents) in a large volume of anhydrous DCM to achieve high-dilution conditions (0.01 M).

-

Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.

-

Stir the reaction for an additional 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-1,4-Oxazepan-6-one.

Step 3: Deprotection and Hydrochloride Salt Formation [4]

-

Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.

-

Add a 4 M solution of HCl in 1,4-dioxane (5 equivalents) and stir at room temperature for 4 hours, during which a precipitate will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-Oxazepan-6-one hydrochloride.

Quantitative Data

| Step | Product | Molar Mass ( g/mol ) | Typical Yield | Purity |

| 1 | N-Boc-2-(2-aminoethoxy)acetic acid | 219.23 | >95% | High |

| 2 | N-Boc-1,4-Oxazepan-6-one | 215.25 | Variable | Crude |

| 3 | 1,4-Oxazepan-6-one hydrochloride | 151.59 | High | >95% |

Synthesis Pathway 2: From 4-Piperidone

This alternative three-step synthesis begins with the readily available 4-piperidone, involving N-protection, a Baeyer-Villiger ring expansion, and subsequent deprotection to form the desired product.[5]

Experimental Protocol

Step 1: Synthesis of N-Boc-4-piperidone [5]

-

Suspend 4-piperidone hydrochloride (1 equivalent) in dichloromethane.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add triethylamine (B128534) (2.04 equivalents) over 30 minutes, maintaining the temperature below 10 °C.

-

Dropwise, add a solution of di-tert-butyl dicarbonate (1.04 equivalents) in dichloromethane over 1 hour, keeping the temperature between 0-5 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-Oxazepan-6-one [5]

-

Dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient).

Step 3: Deprotection and Hydrochloride Salt Formation [5]

-

To N-Boc-1,4-Oxazepan-6-one (1 equivalent) under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (4.3 equivalents) at room temperature.

-

Stir the resulting solution at room temperature for 4-6 hours, monitoring for gas evolution (CO₂).

-

Upon completion, add diethyl ether to precipitate the hydrochloride salt.

-

Stir the suspension for 30 minutes and collect the solid product by filtration.

-

Wash the filter cake with diethyl ether.

-

Dry the product under vacuum at 40-50 °C to a constant weight to afford 1,4-Oxazepan-6-one hydrochloride as a white to off-white solid.

Quantitative Data

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale of 4-Piperidone hydrochloride) | Moles |

| 4-Piperidone hydrochloride | 135.61 | 100 g | 0.737 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 168 g | 0.770 |

| Triethylamine | 101.19 | 210 mL | 1.50 |

| Dichloromethane | 84.93 | 1.2 L | - |

| N-Boc-1,4-oxazepan-6-one | 215.25 | 100 g | 0.465 |

| 4 M HCl in 1,4-dioxane | - | 500 mL | 2.0 |

| Diethyl ether | 74.12 | 1.2 L | - |

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Synthesis of 1,4-Oxazepan-6-one hydrochloride from 2-(2-aminoethoxy)acetic acid.

Caption: Synthesis of 1,4-Oxazepan-6-one hydrochloride from 4-piperidone.

Characterization

The final product, 1,4-Oxazepan-6-one hydrochloride, should be thoroughly characterized to confirm its identity and purity.[3] Standard analytical techniques include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[2]

Troubleshooting and Optimization

Common challenges in these synthetic routes include incomplete reactions and the formation of side products.

-

Low Cyclization Yield (Pathway 1): Intermolecular polymerization can be a significant side reaction.[4] Maintaining high-dilution conditions during the cyclization step is crucial to favor the intramolecular reaction.

-

Incomplete Deprotection: The removal of the Boc group can be monitored by TLC or LC-MS.[4][5] If the reaction is sluggish, a longer reaction time or a slight increase in temperature may be necessary. The evolution of CO₂ gas is an indicator of a successful deprotection.[5]

-

Purification: The crude N-Boc protected intermediates may require purification by column chromatography to ensure high purity of the final product.[5]

Conclusion

This technical guide provides two detailed and reliable synthetic pathways for the preparation of 1,4-Oxazepan-6-one hydrochloride, a key building block for drug discovery. By following the outlined experimental protocols and considering the troubleshooting advice, researchers can efficiently synthesize this valuable compound for their research and development endeavors. The choice of synthetic route may depend on the availability and cost of the starting materials. Both pathways offer robust methods for obtaining high-purity 1,4-Oxazepan-6-one hydrochloride.

References

Physical and chemical characteristics of OXA-06 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

OXA-06 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It also details its mechanism of action as a ROCK inhibitor and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in preclinical studies, particularly in the context of cancer research. While specific proprietary synthesis and characterization protocols for this compound are not publicly available, this guide provides generalized experimental methodologies for the characterization of similar small molecule compounds.

Physicochemical Properties

This compound is a white to off-white solid powder.[2] Its key chemical identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride | [2] |

| CAS Number | 1825455-91-1 | [2] |

| Molecular Formula | C₂₁H₂₀Cl₂FN₃ | [1][2] |

| Molecular Weight | 404.31 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Purity | ≥98% (HPLC) | |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

| SMILES | FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.[H]Cl.[H]Cl | [1] |

| InChI Key | ZRBCUSMZOWMVJS-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Solubility

| Solvent | Concentration | Notes |

| DMSO | ~25 mg/mL (~61.83 mM) | With sonication (<60°C)[2] |

| DMSO | 40.43 mg/mL (100 mM) |

Table 2: Solubility of this compound

Mechanism of Action and Biological Activity

This compound is a potent, ATP-competitive inhibitor of ROCK, with an IC50 of 10 nM.[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] In the context of cancer, particularly non-small cell lung cancer (NSCLC), ROCK signaling is implicated in anchorage-independent growth and invasion.[3]

This compound exerts its biological effects by inhibiting the phosphorylation of downstream ROCK substrates. Notably, it has been shown to reduce the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[1][3][4] The inhibition of Cofilin phosphorylation is a reliable marker for the growth-inhibitory activity of OXA-06.[3] By blocking these pathways, OXA-06 inhibits the anchorage-dependent growth and invasion of cancer cells.[2] Interestingly, while it inhibits growth, OXA-06 does not appear to stimulate apoptosis.[2]

Caption: Signaling pathway of ROCK and its inhibition by this compound.

Suggested Experimental Protocols for Characterization

The following are generalized protocols for the physicochemical characterization of a small molecule hydrochloride salt like OXA-06. These are based on standard analytical techniques and should be adapted and validated for specific experimental contexts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the same solvent.

-

Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.

-

Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in a solvent compatible with ESI, such as a mixture of methanol (B129727) and water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Scan a mass range that includes the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the exact mass of the protonated free base of OXA-06.

Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid.

-

Instrumentation: A calibrated digital melting point apparatus.

-

Sample Preparation: Finely powder a small, dry sample of this compound and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block. Increase the temperature at a rate of 10-20 °C/minute initially. Within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Caption: A general experimental workflow for the characterization of this compound.

References

OXA-06 hydrochloride CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

| Identifier | Value |

| CAS Number | 1825455-91-1 |

| IUPAC Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride (B599025) |

Physicochemical and Biological Properties

This compound is a white to off-white solid powder. The following table summarizes its key physicochemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈FN₃·2HCl | [1][2] |

| Molecular Weight | 404.31 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Biological Activity | Potent, ATP-competitive ROCK inhibitor | [3] |

| In Vitro IC₅₀ (ROCK) | 10 nM | [3] |

Mechanism of Action: ROCK Signaling Pathway Inhibition

OXA-06 exerts its biological effects by inhibiting the ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. ROCK kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA. Upon activation, ROCK phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and LIM kinases (LIMK).

The inhibition of ROCK by OXA-06 leads to a reduction in the phosphorylation of MYPT1 and Cofilin, a downstream target of LIMK.[3] This ultimately results in decreased actomyosin (B1167339) contractility and cytoskeletal reorganization, which are crucial for processes like cell invasion and anchorage-independent growth of cancer cells.[3]

Figure 1. OXA-06 HCl inhibits the ROCK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in non-small cell lung carcinoma (NSCLC) cell lines.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to proliferate in a semi-solid medium, a hallmark of cellular transformation.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Agarose (B213101), sterile

-

6-well plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Base Agar Layer: Prepare a 0.6% (w/v) agarose solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension: Trypsinize and count NSCLC cells. Resuspend the cells in complete growth medium.

-

Top Agar Layer: Prepare a 0.3% (w/v) agarose solution in complete growth medium. Cool to 40°C.

-

Plating: Mix the cell suspension with the 0.3% agarose solution to a final cell density of 5,000 cells per well. Add the desired concentrations of this compound or vehicle control. Immediately layer 1.5 mL of this cell-agarose mixture onto the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.

-

Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies using a microscope.

Figure 2. Workflow for the Anchorage-Independent Growth Assay.

Matrigel Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

-

NSCLC cell lines

-

Serum-free growth medium

-

Complete growth medium (chemoattractant)

-

Matrigel basement membrane matrix

-

24-well plates with cell culture inserts (8.0 µm pore size)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for 2 hours to allow for gelling.

-

Cell Preparation: Culture NSCLC cells to ~80% confluency and serum-starve overnight. Trypsinize, wash, and resuspend the cells in serum-free medium.

-

Cell Seeding: Add 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentrations of this compound or vehicle to the upper chamber of the Matrigel-coated inserts.

-

Chemoattraction: Add 500 µL of complete growth medium (containing 10% FBS) as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

-

Analysis:

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with 0.5% crystal violet.

-

Count the number of invaded cells in several random fields under a microscope.

-

Western Blot Analysis of pMYPT1 and pCofilin

This method is used to quantify the levels of phosphorylated MYPT1 and Cofilin, direct and indirect downstream targets of ROCK, respectively.

Materials:

-

NSCLC cell lysates (treated with this compound or vehicle)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat NSCLC cells with various concentrations of this compound for a specified time (e.g., 1 hour). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

OXA-06 has demonstrated significant inhibitory effects on the growth and invasion of non-small cell lung carcinoma cell lines.

| Assay | Cell Line(s) | Endpoint | Result | Reference |

| In Vitro Kinase Assay | Recombinant ROCK1/2 | IC₅₀ | 10 nM | [3] |

| Matrigel Invasion | A549, H1299, H23, H358, H1703 | % Inhibition | ~70% at 2 µM | [3] |

| Anchorage-Independent Growth | A549, H1299 | Inhibition | Dose-dependent | [3] |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. The synthesis would likely involve a multi-step process, including the formation of the 1H-pyrrolo[2,3-b]pyridine core, followed by coupling reactions to attach the phenylmethyl and 2-fluorobenzylmethanamine moieties, and finally, conversion to the dihydrochloride salt. The synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine structures often involves Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Conclusion

This compound is a potent and selective ROCK inhibitor with demonstrated anti-tumor activity in non-small cell lung cancer models. Its mechanism of action involves the direct inhibition of ROCK kinases, leading to the suppression of downstream signaling pathways that regulate cell motility and invasion. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound.

References

Comprehensive literature review of OXA-06 hydrochloride studies

An In-Depth Technical Guide to OXA-06 Hydrochloride: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on this compound, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the associated signaling pathways and workflows to facilitate further research and development.

Core Compound Information

This compound is a novel small molecule inhibitor of ROCK1 and ROCK2. It has been identified as a valuable research tool for investigating the role of ROCK signaling in cellular processes, particularly in the context of cancer.

| Property | Value | Citation |

| IUPAC Name | 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride | |

| Molecular Formula | C₂₁H₁₈FN₃·2HCl | |

| Molecular Weight | 404.31 g/mol | [1] |

| CAS Number | 1825455-91-1 | [1] |

| Biological Target | ROCK1 and ROCK2 | [2] |

| Reported IC₅₀ for ROCK | 0.01 ± 0.005 µM | [2] |

Quantitative Data Summary

The primary study characterizing this compound demonstrated its superior potency in vitro compared to the widely used ROCK inhibitor, Y-27632.

Table 2.1: In Vitro Potency of this compound

| Parameter | This compound | Y-27632 | Notes | Citation |

| IC₅₀ (1.4 µM ATP) | 0.01 ± 0.005 µM | 0.24 ± 0.09 µM | OXA-06 is approximately 25-fold more potent than Y-27632. | [2] |

| Relative Potency (100 µM ATP) | ~25-fold more potent | - | The higher potency is maintained at higher ATP concentrations. | [2] |

Table 2.2: Cellular Effects of this compound in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

| Assay | Effect | Citation |

| Anchorage-Independent Growth (Soft Agar (B569324) Assay) | Inhibition of colony formation in a dose-dependent manner. | [2] |

| Anchorage-Dependent Growth (MTT Assay) | No significant reduction in cell viability on plastic, indicating that the primary effect is on anchorage-independent growth. | [2] |

| Cell Cycle Analysis | Accumulation of cells in the G₀/G₁ phase of the cell cycle. This suggests that ROCK inhibition by OXA-06 impairs cell cycle progression in the absence of cell anchorage. | [2] |

| Apoptosis (Anoikis) | No significant increase in suspension-induced apoptosis (anoikis). The observed growth inhibition is not primarily due to the induction of cell death. | [2] |

| Phosphorylation of ROCK Substrates | Reduction in the phosphorylation of MYPT1 (at T853) and Cofilin (at S3) at concentrations that correlate with the inhibition of anchorage-independent growth. The extent of phosphorylation reduction and the effective inhibitor concentration varied among different NSCLC cell lines. | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of this compound.

In Vitro Kinase Assay

A fluorescence polarization assay was utilized for high-throughput screening to identify and characterize OXA-06 as a ROCK inhibitor.[2] The assay measured the in vitro potency of OXA-06 against a purified ROCK1/2 fusion protein.[2]

Western Blot Analysis for ROCK Activity in Cells

This protocol was used to assess the effect of OXA-06 on the phosphorylation of ROCK substrates in NSCLC cell lines.[2][3]

-

Cell Treatment: NSCLC cell lines were treated with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.[2][3]

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were resolved by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membranes were probed with primary antibodies specific for phosphorylated MYPT1 (pT853) and phosphorylated Cofilin (pS3), as well as antibodies for total MYPT1 and Cofilin to ensure equal loading.[2][3]

-

Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection, followed by visualization.

Anchorage-Dependent Growth (MTT) Assay

This assay was performed to evaluate the effect of OXA-06 on the viability of NSCLC cells grown on a solid surface.[2]

-

Cell Seeding: 2 x 10³ cells per well were seeded in 96-well plates in octuplet.[2]

-

Treatment: The growth medium was supplemented with either vehicle (DMSO) or various concentrations of this compound.

-

Incubation: Cells were incubated for 4 days.[2]

-

MTT Addition and Solubilization: MTT reagent was added to each well, and the resulting formazan (B1609692) crystals were solubilized.

-

Measurement: The optical density at 560 nm was recorded and normalized to the vehicle control.[2]

Anchorage-Independent Growth (Soft Agar) Assay

This assay was used to determine the effect of OXA-06 on the ability of NSCLC cells to grow without attachment to a solid substrate, a hallmark of transformation.[2]

-

Base Agar Layer: A layer of growth medium containing agar was solidified in culture dishes.

-

Cell Layer: A top layer containing a single-cell suspension of NSCLC cells in growth medium with agar was added.

-

Treatment: The growth medium was supplemented with either vehicle (DMSO) or indicated concentrations of this compound.[2]

-

Colony Formation: The cells were incubated for a period to allow for colony formation.

-

Staining and Quantification: The number of viable proliferating colonies was stained with MTT and quantified.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with this compound studies.

ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating actomyosin (B1167339) contractility and is a key target of OXA-06.

Caption: The ROCK signaling pathway targeted by this compound.

Experimental Workflow for Assessing OXA-06 Efficacy in NSCLC Cells

This diagram outlines the series of experiments conducted to evaluate the anti-cancer properties of this compound.

Caption: Workflow for evaluating the efficacy of OXA-06 in NSCLC cells.

Summary and Future Directions

This compound is a potent and selective preclinical inhibitor of ROCK kinases. The available literature, primarily from a single comprehensive study, demonstrates its ability to inhibit anchorage-independent growth of non-small cell lung cancer cells by inducing a G₀/G₁ cell cycle arrest. This effect is correlated with the decreased phosphorylation of the downstream ROCK effectors, MYPT1 and Cofilin.

It is important to note that OXA-06 was reported to have insufficient pharmacokinetic and pharmacodynamic properties for in vivo studies, which has likely limited its further development as a therapeutic agent.[2] However, it remains a valuable tool for in vitro investigations into the biological roles of ROCK signaling.

Future research could focus on utilizing OXA-06 to further dissect the specific roles of ROCK1 versus ROCK2 in various cellular contexts, or as a reference compound in the development of new ROCK inhibitors with improved in vivo characteristics.

References

Initial Pharmacological Profile of OXA-06 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Developed as a research tool to investigate the cellular functions of ROCK kinases, OXA-06 has demonstrated significant utility in in vitro studies, particularly in the context of cancer cell biology. This technical guide provides a comprehensive summary of the initial pharmacological profile of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. It is important to note that this compound has been reported to possess pharmacokinetic and pharmacodynamic properties unsuitable for in vivo animal studies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Potency

| Target | Assay Format | ATP Concentration | IC50 (µM) | Reference Compound (Y-27632) IC50 (µM) |

| ROCK1/2 (fusion protein) | Fluorescence Polarization | 1.4 µM | 0.01 ± 0.005 | 0.24 ± 0.09 |

Data sourced from Vigil et al., 2012.[1]

Table 2: Kinase Selectivity Profile of OXA-06 (at 200 nM)

| Kinase | % Inhibition |

| ROCK1 | >95% |

| ROCK2 | >95% |

| PKA | >50% |

| Other (7 kinases) | >50% |

This table is a summary based on the finding that OXA-06 inhibited 9 out of 167 kinases by more than 50% at a concentration of 200 nM. For comparison, Y-27632 inhibited 17 out of 167 kinases at 10 µM.[1]

Table 3: Cellular Activity of OXA-06 in Non-Small Cell Lung Carcinoma (NSCLC) Cell Lines

| Cell Line | Assay | Endpoint | Approximate IC50 (µM) |

| H1299, A549 | Anchorage-Independent Growth | Colony Formation | ~1 |

| H1299, A549 | Matrigel Invasion | Cell Invasion | ~2 |

| Various NSCLC lines | Western Blot | pMYPT1 & pCofilin Reduction | Concentration-dependent |

IC50 values are approximated from graphical data presented in Vigil et al., 2012.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ROCK Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a ROCK kinase domain.

Materials:

-

ROCK1/2 fusion protein (e.g., residues 2-238 of ROCK1 fused to residues 255-548 of ROCK2 with a His6 tag)

-

Substrate peptide (e.g., 5'-FAM-AKRRRLSSLRA-COOH)

-

ATP

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% BSA, 1 mM DTT

-

This compound

-

384-well plates

-

Fluorescence polarization reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the following components to each well:

-

12.5 nM ROCK fusion protein

-

100 nM substrate peptide

-

Varying concentrations of this compound or vehicle control (DMSO)

-

-

Initiate the kinase reaction by adding ATP to a final concentration of 1.4 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of pMYPT1 and pCofilin

This method is used to assess the inhibition of ROCK signaling in intact cells by measuring the phosphorylation status of its downstream substrates, MYPT1 and Cofilin.

Materials:

-

NSCLC cell lines (e.g., H1299, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, anti-actin or -tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed NSCLC cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anchorage-Independent Growth Assay (Soft Agar)

This assay measures the ability of cells to proliferate in an environment that does not support attachment, a hallmark of transformed cells.

Materials:

-

NSCLC cell lines

-

Cell culture medium

-

6-well plates

-

This compound

Procedure:

-

Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Harvest NSCLC cells and resuspend them in a 0.3% agar solution in cell culture medium containing various concentrations of this compound or vehicle (DMSO).

-

Overlay the cell-agar suspension onto the base layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium containing the respective concentrations of OXA-06 or vehicle to the top of the agar every few days.

-

After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).

-

Count the number of colonies in each well.

-

Calculate the percent inhibition of colony formation for each concentration of OXA-06 relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway

Caption: The ROCK signaling pathway and the inhibitory action of OXA-06.

Experimental Workflow: In Vitro ROCK Inhibition Assay

Caption: Workflow for determining the IC50 of OXA-06 against ROCK.

Logical Relationship: Rationale for Using OXA-06 in Cellular Studies

References

Preliminary Research on the Efficacy of OXA-06 Hydrochloride in Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a novel and potent, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] Emerging evidence indicates that ROCK1 and ROCK2 are implicated in the invasive and metastatic growth of various human cancers, including non-small cell lung cancer (NSCLC).[2][4] This has positioned ROCK inhibitors as a promising therapeutic strategy. OXA-06 has been investigated in preclinical settings to determine its efficacy and mechanism of action in NSCLC.[2][3][4] This document provides a comprehensive summary of the preliminary research on this compound, focusing on its effects in NSCLC cell lines. The available data is currently limited to preclinical studies.

Mechanism of Action

OXA-06 functions as a potent ROCK inhibitor with an IC50 of 10 nM.[2] The ROCK kinases are key downstream effectors of the RhoA and RhoC small GTPases.[4] A primary mechanism for ROCK activation in cancer can be the loss of function of the DLC1 tumor suppressor gene, which encodes a GTPase activating protein (RhoGAP) for RhoA and RhoC.[2][4] However, studies with OXA-06 have shown that its sensitivity in NSCLC cell lines does not correlate with the loss of DLC-1 expression.[4]

The anti-tumor activity of OXA-06 is linked to the inhibition of ROCK's kinase activity, which in turn reduces the phosphorylation of its downstream targets.[3] Two well-characterized ROCK-dependent phosphorylation events are the direct phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1) and the indirect phosphorylation of Cofilin via the ROCK-mediated activation of LIM kinases (LIMK1/2).[3] OXA-06 treatment has been shown to decrease the levels of phosphorylated MYPT1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[2][3] The reduction in pCofilin levels has been identified as a particularly accurate marker for the growth inhibition activity of OXA-06.[3]

Below is a diagram illustrating the signaling pathway targeted by OXA-06.

Efficacy in Non-Small Cell Lung Cancer

The efficacy of OXA-06 has been evaluated in various NSCLC cell lines. Its primary effects are the inhibition of anchorage-independent growth and invasion, which are hallmarks of cancerous cells.[1][4]

Quantitative Data on Biomarker Modulation and Growth Inhibition

The treatment of NSCLC cell lines with OXA-06 resulted in a concentration-dependent reduction in the phosphorylation of ROCK downstream targets and inhibition of anchorage-independent growth. The following tables summarize the key quantitative findings.

Table 1: Effect of OXA-06 on Phosphorylation of MYPT1 and Cofilin in NSCLC Cell Lines

| Cell Line | OXA-06 Concentration (µM) | Reduction in pMYPT1 Levels | Reduction in pCofilin Levels |

| H1299 | 0.1 - 1.0 | Concentration-dependent reduction | Concentration-dependent reduction |

| H1993 | 0.1 - 1.0 | Concentration-dependent reduction | Concentration-dependent reduction |

| H1792 | 0.1 - 1.0 | Concentration-dependent reduction | Concentration-dependent reduction |

| A549 | 0.1 - 1.0 | Concentration-dependent reduction | Concentration-dependent reduction |

| H460 | 0.1 - 1.0 | Concentration-dependent reduction | Concentration-dependent reduction |

Data synthesized from descriptions in search results indicating concentration-dependent effects.[2][3]

Table 2: Effect of OXA-06 on Anchorage-Independent Growth of NSCLC Cell Lines

| Cell Line | Approximate Cellular IC50 for Anchorage-Independent Growth (µM) |

| H1299 | ~1.0 |

| H1993 | ~1.0 |

| H1792 | ~1.0 |

| A549 | ~1.0 |

| H460 | ~1.0 |

The cellular IC50 value is approximated based on the effective concentration mentioned for reducing downstream ROCK target phosphorylation and inducing cell cycle effects.[3]

Notably, while OXA-06 potently blocks anchorage-independent growth, it does not significantly reduce the viability of NSCLC cells grown on plastic (anchorage-dependent growth).[3] Furthermore, it does not appear to stimulate suspension-induced apoptosis (anoikis).[1][3] Instead, the mechanism for blocking anchorage-independent growth is associated with an accumulation of cells in the G0/G1 phase of the cell cycle and a reduction in the S phase.[3][4]

Experimental Protocols

The following are the methodologies for the key experiments cited in the preliminary research on OXA-06.

Western Blot Analysis for pMYPT1 and pCofilin

-

Cell Treatment: NSCLC cell lines (DLC-1 negative or positive) were treated with either a vehicle (DMSO) or varying concentrations of OXA-06 for one hour.

-

Lysis and Protein Quantification: After treatment, cells were lysed, and the total protein concentration was determined.

-

SDS-PAGE and Blotting: Equal amounts of protein from each sample were resolved by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membranes were blotted with phospho-specific antibodies for pMYPT1 (pT853) and pCofilin (pS3), as well as antibodies for total MYPT1 and Cofilin to serve as loading controls.

-

Detection: The protein bands were visualized using an appropriate detection method to assess the levels of phosphorylated and total proteins.[3]

Anchorage-Independent Growth (Soft Agar) Assay

-

Preparation of Agar (B569324) Layers: A base layer of 0.6% soft agar in a 96-well plate was prepared.

-

Cell Seeding: NSCLC cells were suspended in 0.4% soft agar and seeded on top of the base layer.

-

Compound Addition: After the top layer solidified, various concentrations of OXA-06 were added to the wells.

-

Incubation: The plates were incubated for several days to allow for colony formation in the control wells.

-

Quantification: Colony growth was quantified indirectly by adding a cell viability reagent and measuring fluorescence.[5]

Cell Cycle Analysis

-

Cell Treatment in Suspension: Two NSCLC cell lines were treated with 1 µM OXA-06 in suspension.

-

Staining: The cells were stained with propidium (B1200493) iodide.

-

Flow Cytometry: The cell cycle distribution (G0/G1, S, and G2/M phases) was analyzed using flow cytometry.[3]

Below is a workflow diagram for a typical anchorage-independent growth assay.

Conclusion

Preliminary preclinical data demonstrate that this compound is a potent ROCK inhibitor with efficacy against non-small cell lung cancer cell lines. Its mechanism of action involves the inhibition of the ROCK signaling pathway, leading to a reduction in the phosphorylation of downstream targets MYPT1 and Cofilin. This results in the suppression of anchorage-independent growth and invasion, key characteristics of malignant cells, by inducing a G0/G1 cell cycle arrest.[3][4] The consistent effect across multiple NSCLC cell lines suggests that ROCK may be a valuable therapeutic target for this type of cancer.[4] Further in-depth preclinical and subsequent clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for OXA-06 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 hydrochloride is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of the ROCK pathway is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention. OXA-06 has demonstrated anti-tumor activity by inhibiting the anchorage-independent growth and invasion of non-small cell lung cancer (NSCLC) cell lines.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell biology.

Data Presentation

The following table summarizes the inhibitory activity of this compound on the anchorage-independent growth of human non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | Cancer Type | Estimated IC50 (Anchorage-Independent Growth) | Reference |

| A549 | Non-Small Cell Lung Carcinoma | ~1 µM | [2] |

| H1299 | Non-Small Cell Lung Carcinoma | ~0.5 µM | [2] |

Note: The IC50 values are estimated from graphical data presented in Vigil et al., 2012.[2] Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific experimental system.

Signaling Pathway

This compound exerts its effects by inhibiting the ROCK1 and ROCK2 kinases. This inhibition prevents the phosphorylation of downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin, leading to alterations in the actin cytoskeleton, reduced cell motility, and inhibition of anchorage-independent growth.[2]

Caption: ROCK Signaling Pathway Inhibition by OXA-06 HCl.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.W. = 404.31 g/mol ), dissolve 4.04 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When needed, thaw an aliquot and dilute to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: MTT Cell Viability Assay Workflow.

Western Blot Analysis of pMYPT1 and pCofilin

Materials:

-

NSCLC cell lines

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMYPT1 (Thr853), anti-MYPT1, anti-pCofilin (Ser3), anti-Cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

Materials:

-

NSCLC cell lines

-

6-well cell culture plates

-

Agarose (B213101), low melting point

-

2X complete cell culture medium

-

This compound stock solution (10 mM)

-

MTT solution (for staining)

Protocol:

-

Prepare the bottom agar layer:

-

Prepare a 1.2% agarose solution in sterile water and autoclave.

-

Prepare 2X complete culture medium.

-

In a sterile tube, mix equal volumes of the 1.2% agarose solution (melted and cooled to 42°C) and 2X complete culture medium (warmed to 37°C) to get a final concentration of 0.6% agarose.

-

Dispense 1.5 mL of the 0.6% agarose mixture into each well of a 6-well plate.

-

Allow the bottom layer to solidify at room temperature.

-

-

Prepare the top agar layer with cells:

-

Prepare a 0.7% agarose solution and 2X complete culture medium as above.

-

Trypsinize and count the cells. Resuspend the cells in 1X complete culture medium at a concentration of 2 x 10^4 cells/mL.

-

Prepare different concentrations of this compound in 2X complete culture medium.

-

In separate tubes for each condition, mix the cell suspension, the 2X medium with OXA-06 (or vehicle), and the 0.7% agarose solution (cooled to 42°C) to achieve a final cell density of 5,000 cells per well and a final agarose concentration of 0.35%.

-

Quickly overlay 1.5 mL of this cell-agarose mixture onto the solidified bottom layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound on top of the agar.

-

After the incubation period, stain the colonies by adding 1 mL of MTT solution (0.5 mg/mL) to each well and incubating for 2-4 hours at 37°C.

-

Count the number of colonies and/or quantify the colony formation by dissolving the formazan in DMSO and measuring the absorbance.

-

Caption: Anchorage-Independent Growth Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK1 and ROCK2 are required for non-small cell lung cancer anchorage-independent growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for OXA-06 as a ROCK Inhibitor In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It serves as a valuable tool for in vitro studies investigating the role of the ROCK signaling pathway in various cellular processes. Compared to the widely used ROCK inhibitor Y-27632, OXA-06 demonstrates approximately 25-fold greater potency in vitro and exhibits a more selective kinase inhibition profile.[1] These characteristics make OXA-06 a preferred reagent for elucidating the specific functions of ROCK1 and ROCK2 in cell culture experiments.

This document provides detailed application notes and protocols for the effective use of OXA-06 as a ROCK inhibitor in a range of in vitro assays.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ROCK) | 0.01 ± 0.005 µM | Recombinant chimeric ROCK1/2 | [1] |

| IC50 (Y-27632) | 0.24 ± 0.09 µM | Recombinant chimeric ROCK1/2 | [1] |

| Concentration for ~95% ROCK1/2 Inhibition | 200 nM | In vitro kinase assays | [1] |

| Western Blot Treatment Concentration | Indicated concentrations | NSCLC cell lines | [2] |

| Western Blot Treatment Duration | 1 hour | NSCLC cell lines | [2] |

| Anchorage-Independent Growth Inhibition | >90% at 10 µM | Various NSCLC cell lines | [1] |

| Anchorage-Independent Growth Inhibition (H1299) | ~90% at 400 nM | H1299 (NSCLC) | [1] |

Signaling Pathway and Experimental Workflow

ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of cytoskeletal dynamics, influencing cell shape, adhesion, motility, and contraction. Activation of Rho GTPases (RhoA, RhoC) leads to the stimulation of ROCK1 and ROCK2. ROCK, in turn, phosphorylates several downstream substrates, including Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinases (LIMK1/2). Phosphorylation of MYPT1 inhibits myosin light chain phosphatase activity, leading to increased phosphorylation of the myosin light chain (MLC) and enhanced actomyosin (B1167339) contractility. ROCK-mediated activation of LIMK results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, which leads to the stabilization of actin filaments. OXA-06, as a direct inhibitor of ROCK, blocks these downstream events.

Caption: The Rho/ROCK signaling pathway inhibited by OXA-06.

General Experimental Workflow

The following diagram outlines a general workflow for utilizing OXA-06 in in vitro cell-based assays.

Caption: General workflow for in vitro assays using OXA-06.

Experimental Protocols

Preparation of OXA-06 Stock Solution

Materials:

-

OXA-06 dihydrochloride (B599025) (M.Wt: 404.31)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

OXA-06 dihydrochloride is soluble in DMSO up to 100 mM.

-

To prepare a 10 mM stock solution, dissolve 4.04 mg of OXA-06 dihydrochloride in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of OXA-06 in serum-free medium or PBS immediately before adding to the cell cultures.

Western Blot Analysis of ROCK Activity (pMYPT1 and pCofilin)

This protocol is designed to assess the inhibitory effect of OXA-06 on ROCK activity by measuring the phosphorylation status of its downstream targets, MYPT1 (at Thr853) and Cofilin (at Ser3).

Materials:

-

Cell line of interest (e.g., NSCLC cell lines)

-

Complete cell culture medium

-

OXA-06 stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MYPT1 (Thr853)

-

Rabbit anti-phospho-Cofilin (Ser3)

-

Mouse or rabbit anti-total MYPT1

-

Mouse or rabbit anti-total Cofilin

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-